molecular formula C8H15NO B1381240 [2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine CAS No. 1803589-39-0

[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine

Cat. No.: B1381240
CAS No.: 1803589-39-0
M. Wt: 141.21 g/mol
InChI Key: VILFIVXMIVVQPI-UHFFFAOYSA-N
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Description

[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine is a versatile chemical compound with a unique structure that enables its use in various scientific research applications. This compound is known for its potential in drug discovery, polymer synthesis, and catalysis, making it an invaluable tool for advancing scientific knowledge and innovation.

Biochemical Analysis

Biochemical Properties

[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can include binding to active sites, altering enzyme conformation, or modulating enzyme activity .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, indicating the need for careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, leading to changes in cellular function and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and effectiveness.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s effectiveness and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of oxirane with an amine in the presence of a catalyst to form the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.

    Indole derivatives: These compounds possess diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Uniqueness

[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine stands out due to its unique structure, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery and polymer synthesis highlight its significance in scientific research.

Properties

IUPAC Name

(2-prop-1-en-2-yloxolan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)8-7(5-9)3-4-10-8/h7-8H,1,3-5,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILFIVXMIVVQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C(CCO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine
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